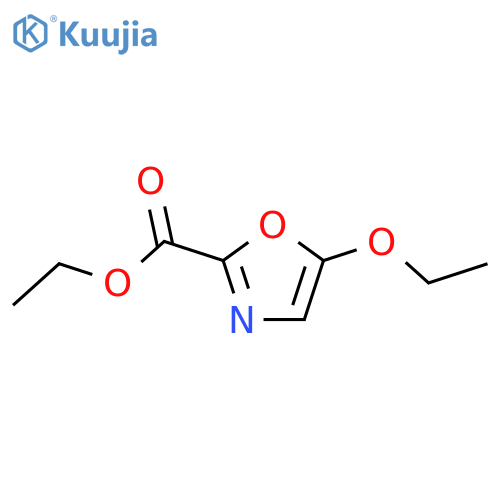Cas no 68208-09-3 (5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester)

68208-09-3 structure
商品名:5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester
5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- 2-Oxazolecarboxylicacid, 5-ethoxy-, ethyl ester
- 5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester
- 5-ETHOXY-2-ETHOXYCARBONYLOXAZOLE
- ethyl 5-ethoxy-1,3-oxazole-2-carboxylate
- ethyl 5-ethoxyoxazole-2-carboxylate
- AKOS027327716
- FT-0768501
- NSC619203
- 68208-09-3
- SCHEMBL13545976
- NSC-619203
- MFCD07787333
- NSC-328210
- EN300-138300
- Z1255489950
- NSC328210
- AS-39048
- DTXSID90318282
-
- MDL: MFCD07787333
- インチ: InChI=1S/C8H11NO4/c1-3-11-6-5-9-7(13-6)8(10)12-4-2/h5H,3-4H2,1-2H3
- InChIKey: WZWPVIAZPSGFHJ-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CN=C(C(=O)OCC)O1
計算された属性
- せいみつぶんしりょう: 185.06883
- どういたいしつりょう: 185.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 61.6Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 260.8±32.0 °C at 760 mmHg
- PSA: 61.56
- じょうきあつ: 0.0±0.5 mmHg at 25°C
5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-138300-0.5g |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate |
68208-09-3 | 95% | 0.5g |
$312.0 | 2023-06-06 | |
| Enamine | EN300-138300-10.0g |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate |
68208-09-3 | 95% | 10g |
$2224.0 | 2023-06-06 | |
| TRC | E892550-1g |
5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester |
68208-09-3 | 1g |
$ 170.00 | 2022-06-05 | ||
| Enamine | EN300-138300-1.0g |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate |
68208-09-3 | 95% | 1g |
$400.0 | 2023-06-06 | |
| Enamine | EN300-138300-2.5g |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate |
68208-09-3 | 95% | 2.5g |
$700.0 | 2023-06-06 | |
| Enamine | EN300-138300-10000mg |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate |
68208-09-3 | 95.0% | 10000mg |
$2224.0 | 2023-09-30 | |
| Enamine | EN300-138300-2500mg |
ethyl 5-ethoxy-1,3-oxazole-2-carboxylate |
68208-09-3 | 95.0% | 2500mg |
$700.0 | 2023-09-30 | |
| 1PlusChem | 1P005MC4-1g |
2-Oxazolecarboxylicacid, 5-ethoxy-, ethyl ester |
68208-09-3 | 95% | 1g |
$557.00 | 2024-04-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1715770-1g |
Ethyl 5-ethoxyoxazole-2-carboxylate |
68208-09-3 | 98% | 1g |
¥4441.00 | 2024-05-04 | |
| A2B Chem LLC | AC61428-2.5g |
Ethyl 5-ethoxyoxazole-2-carboxylate |
68208-09-3 | 95% | 2.5g |
$772.00 | 2024-04-19 |
5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester 関連文献
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
68208-09-3 (5-Ethoxy-2-Oxazolecarboxylic Acid Ethyl Ester) 関連製品
- 477870-14-7(5-Methoxyoxazole-2-carboxylic Acid Methyl Ester)
- 439109-82-7(5-methoxy-1,3-oxazole-2-carboxylic acid)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2230780-65-9(IL-17A antagonist 3)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
